

Synthesis of 3-amino-N-phenylbenzenesulfonamide: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *3-amino-N-phenylbenzenesulfonamide*

Cat. No.: *B1265495*

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This application note provides a comprehensive, step-by-step protocol for the synthesis of **3-amino-N-phenylbenzenesulfonamide**, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis route is robust and yields the target compound with high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3-amino-N-phenylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a sulfonamide linkage and an aromatic amine, is prevalent in a wide range of therapeutic agents. This protocol details a reliable and reproducible method for its preparation, starting from commercially available reagents. The synthesis proceeds via two main steps: the formation of a sulfonamide bond followed by the reduction of a nitro group.

Overall Reaction Scheme



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Figure 1. Overall workflow for the synthesis of **3-amino-N-phenylbenzenesulfonamide**.

Experimental Protocols

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide (Intermediate)

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with aniline to form the corresponding sulfonamide.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
3-Nitrobenzenesulfonyl chloride	221.62	2.22 g	10.0
Aniline	93.13	0.93 g	10.0
Sodium Carbonate (Na ₂ CO ₃)	105.99	1.06 g	10.0
Deionized Water	18.02	50 mL	-
Isopropanol	60.10	As needed	-

Procedure:

- To a 250 mL Erlenmeyer flask, add 3-nitrobenzenesulfonyl chloride (10.0 mmol, 2.22 g) and aniline (10.0 mmol, 0.93 g).
- Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate solution (prepared by dissolving 1.06 g of Na_2CO_3 in 10 mL of water).
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the solid product is collected by suction filtration.
- Wash the collected solid with deionized water and then with a small amount of cold isopropanol.
- Dry the product in a vacuum oven at a low heat to obtain 3-nitro-N-phenylbenzenesulfonamide. The expected melting point for a similar compound, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, is 133–134 °C, which suggests the product will be a solid.^[1]

Expected Yield: A yield of approximately 80% can be expected based on similar reactions.^[1]

Step 2: Synthesis of 3-amino-N-phenylbenzenesulfonamide (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amino group using stannous chloride.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
3-Nitro-N-phenylbenzenesulfonamide	278.29	2.78 g	10.0
Stannous Chloride Dihydrate (SnCl ₂ ·2H ₂ O)	225.63	11.28 g	50.0
Absolute Ethanol	46.07	100-150 mL	-
Saturated Sodium Bicarbonate (NaHCO ₃) solution	84.01	As needed	-
Ethyl Acetate	88.11	As needed	-
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	142.04	As needed	-

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-N-phenylbenzenesulfonamide (10.0 mmol, 2.78 g) in absolute ethanol (10-15 mL per gram of starting material).
- To the stirred solution, add stannous chloride dihydrate (5.0 eq, 50.0 mmol, 11.28 g) portion-wise. The addition may be exothermic.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[2]
- After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water.
- Slowly add a saturated solution of sodium bicarbonate with vigorous stirring to neutralize the mixture to a pH of 7-8. A precipitate of tin salts will form.[2]

- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **3-amino-N-phenylbenzenesulfonamide**.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a white crystalline solid. The reported melting point of **3-amino-N-phenylbenzenesulfonamide** is 129-130°C.[3]

Expected Yield: High yields are expected for this reduction.[2]

Characterization Data

The identity and purity of the final product, **3-amino-N-phenylbenzenesulfonamide**, should be confirmed using standard analytical techniques.

Property	Value
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S[3]
Molecular Weight	248.31 g/mol [3]
Appearance	White crystalline solid[3]
Melting Point	129-130 °C[3]
¹ H NMR (DMSO-d ₆ , 400 MHz)	Expected chemical shifts (δ, ppm): Aromatic protons (multiplets in the range of 6.5-7.5 ppm), amine protons (a broad singlet), and sulfonamide NH proton (a singlet).
¹³ C NMR (DMSO-d ₆ , 101 MHz)	Expected chemical shifts (δ, ppm): Aromatic carbons in the range of 110-150 ppm.

Note: Specific NMR data for **3-amino-N-phenylbenzenesulfonamide** was not found in the search results. The expected chemical shifts are based on the general knowledge of similar

structures.

Safety Precautions

- All experimental procedures should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- 3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.
- Aniline is toxic and should be handled with appropriate precautions.
- The reaction with stannous chloride can be exothermic.
- The quenching step with sodium bicarbonate will produce gas (CO₂); ensure adequate venting.

This detailed protocol provides a reliable method for the synthesis of **3-amino-N-phenylbenzenesulfonamide**, a key building block for further chemical exploration and drug development.

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